molecular formula C23H25N3O4 B297456 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Katalognummer B297456
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: BBNZBKJIGYHXIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, also known as BRD3308, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione binds to the bromodomain of BET proteins, inhibiting their ability to interact with acetylated histones and regulate gene expression. This leads to a decrease in the expression of genes regulated by BET proteins, which can ultimately result in the suppression of disease progression.
Biochemical and Physiological Effects:
In vitro studies have shown that 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can inhibit the growth of cancer cells, reduce inflammation, and improve cardiac function. However, further studies are needed to determine the exact biochemical and physiological effects of 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments is its specificity for BET proteins, which allows for targeted inhibition. However, one limitation is that its potency may vary depending on the cell type and experimental conditions.

Zukünftige Richtungen

There are several future directions for the research and development of 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione. One direction is to optimize its potency and selectivity for BET proteins. Another direction is to investigate its potential as a therapeutic agent in animal models and clinical trials. Additionally, the use of 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in combination with other drugs may enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with methyl acetoacetate, and then the reaction of the final product with hydrazine hydrate. The final product is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to be a potential inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. Therefore, 2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has the potential to be used as a therapeutic agent in the treatment of these diseases.

Eigenschaften

Molekularformel

C23H25N3O4

Molekulargewicht

407.5 g/mol

IUPAC-Name

4,7-bis(4-methoxyphenyl)-2-methyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C23H25N3O4/c1-23-19(21(27)26(22(23)28)16-7-11-18(30-3)12-8-16)20(24-13-4-14-25(23)24)15-5-9-17(29-2)10-6-15/h5-12,19-20H,4,13-14H2,1-3H3

InChI-Schlüssel

BBNZBKJIGYHXIZ-UHFFFAOYSA-N

SMILES

CC12C(C(N3N1CCC3)C4=CC=C(C=C4)OC)C(=O)N(C2=O)C5=CC=C(C=C5)OC

Kanonische SMILES

CC12C(C(N3N1CCC3)C4=CC=C(C=C4)OC)C(=O)N(C2=O)C5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.